molecular formula C24H17NO4S B2359802 Methyl 3-(4-benzoylbenzamido)benzo[b]thiophene-2-carboxylate CAS No. 397288-57-2

Methyl 3-(4-benzoylbenzamido)benzo[b]thiophene-2-carboxylate

Cat. No.: B2359802
CAS No.: 397288-57-2
M. Wt: 415.46
InChI Key: VBBGEYCNOKFVFX-UHFFFAOYSA-N
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Description

Methyl 3-(4-benzoylbenzamido)benzo[b]thiophene-2-carboxylate is a synthetic organic compound belonging to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring fused to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(4-benzoylbenzamido)benzo[b]thiophene-2-carboxylate typically involves the reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine under microwave irradiation. This method provides rapid access to the desired benzothiophene derivatives with high yields . The reaction conditions usually involve heating the mixture at 130°C in dimethyl sulfoxide (DMSO) for a specified duration.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(4-benzoylbenzamido)benzo[b]thiophene-2-carboxylate can undergo various organic reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted benzothiophene derivatives depending on the reagents used.

Scientific Research Applications

Methyl 3-(4-benzoylbenzamido)benzo[b]thiophene-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its structural similarity to other biologically active benzothiophenes.

    Industry: Utilized in the development of organic semiconductors and other advanced materials

Comparison with Similar Compounds

    Raloxifene: A selective estrogen receptor modulator with a benzothiophene core.

    Sertaconazole: An antifungal agent containing a benzothiophene moiety.

    Zileuton: A 5-lipoxygenase inhibitor used in asthma treatment.

Uniqueness: Methyl 3-(4-benzoylbenzamido)benzo[b]thiophene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzoylbenzamido group differentiates it from other benzothiophene derivatives, potentially leading to unique interactions with biological targets and novel applications .

Properties

IUPAC Name

methyl 3-[(4-benzoylbenzoyl)amino]-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17NO4S/c1-29-24(28)22-20(18-9-5-6-10-19(18)30-22)25-23(27)17-13-11-16(12-14-17)21(26)15-7-3-2-4-8-15/h2-14H,1H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBBGEYCNOKFVFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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